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Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct spectroscopic data for 2-(Pentan-2-yl)azetidine is not readily available in

public databases as of the last search. The following guide provides a template for the

presentation of such data, utilizing publicly available information for a structurally related

compound, 1-tert-Butoxycarbonyl-2-phenylazetidine, as a representative example. The

experimental protocols described are generalized procedures applicable to the characterization

of novel 2-substituted azetidine derivatives.

Spectroscopic Data Presentation
The comprehensive characterization of a novel compound like 2-(Pentan-2-yl)azetidine would

involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its

identity. The data would typically be presented as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a

molecule.

Table 1: NMR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-

Butoxycarbonyl-2-phenylazetidine)
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Nucleus
Chemical Shift
(δ) in ppm

Multiplicity
Coupling
Constant (J) in
Hz

Assignment

¹H 7.35-7.33 m 4H, Phenyl

¹H 7.27-7.24 m 1H, Phenyl

¹H 5.18 m 1H, Azetidine-CH

¹H 3.99 t-like 7.6
2H, Azetidine-

CH₂

¹H 2.62 m
1H, Azetidine-

CH₂

¹H 2.13 m
1H, Azetidine-

CH₂

¹H 1.44-1.22 m 9H, Boc-C(CH₃)₃

¹³C 156.5 Boc-C=O

¹³C 142.5
Phenyl-C

(quaternary)

¹³C 128.3 Phenyl-CH

¹³C 127.2 Phenyl-CH

¹³C 125.8 Phenyl-CH

¹³C 79.4 Boc-C(CH₃)₃

¹³C 65.6 Azetidine-CH

¹³C 46.4 Azetidine-CH₂

¹³C 28.2 Boc-C(CH₃)₃

¹³C 25.6 Azetidine-CH₂

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: FT-IR Spectroscopic Data for a Representative 2-Substituted Azetidine Analog (1-tert-

Butoxycarbonyl-2-phenylazetidine)

Wavenumber (cm⁻¹) Assignment

2974 C-H stretch (aliphatic)

1701 C=O stretch (carbamate)

1389 C-H bend

1364 C-H bend

1132 C-N stretch

698 C-H bend (aromatic)

Data sourced from a study on N-Boc-azetidines and presented as an illustrative example.[1]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which

helps in confirming its elemental composition.

Table 3: HRMS Data for a Representative 2-Substituted Azetidine Analog (1-tert-

Butoxycarbonyl-2-phenylazetidine)

Ion Calculated m/z Found m/z

[M+Na]⁺ 256.1308 256.1318

Data for C₁₄H₁₉NO₂Na. Sourced from a study on N-Boc-azetidines and presented as an

illustrative example.[1]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Varian 400, 500 MHz, or Bruker 600

MHz instrument.[1] The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or

toluene-d₈).[1] Chemical shifts are reported in parts per million (ppm) relative to the residual

solvent peak. Data processing is performed using appropriate software.

Infrared (IR) Spectroscopy
FT-IR spectra are typically recorded on a spectrophotometer using a thin film of the neat

compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The data is reported in

wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of

Flight) mass spectrometer.[1] The sample is typically dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after

separation by liquid chromatography.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel 2-substituted azetidine.
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Workflow for Synthesis and Spectroscopic Characterization of 2-Substituted Azetidines
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 2-

substituted azetidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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